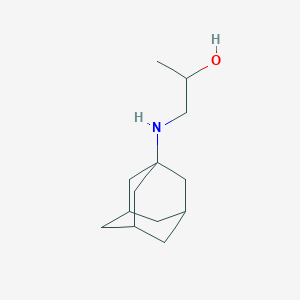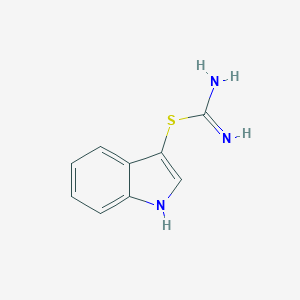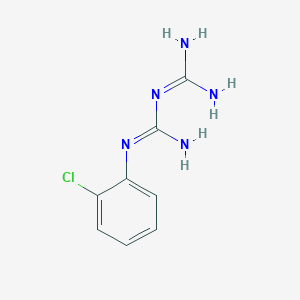![molecular formula C15H20N2O5 B499025 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1042697-82-4](/img/structure/B499025.png)
2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid” is a complex organic compound. It has a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its versatility in drug design . The compound also contains a dimethoxybenzyl group and an acetic acid group .
Molecular Structure Analysis
The InChI code provided in the description gives some insight into the molecular structure . The compound contains 15 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the acetic acid group suggests that the compound could act as a weak acid .Scientific Research Applications
Environmental Applications
- Redox Mediators in Organic Pollutant Treatment : Enzymatic approaches utilizing redox mediators have shown promise in the degradation of recalcitrant organic pollutants in wastewater. Compounds with functionalities similar to 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid could potentially serve as or influence the development of effective redox mediators, enhancing the efficiency of pollutant degradation by enzymes such as laccases and peroxidases (Husain & Husain, 2007).
Medical and Pharmaceutical Research
Antioxidant Activity Analysis : Studies on antioxidants, crucial for food engineering, medicine, and pharmacy, have employed a variety of assays to measure antioxidant activity. Piperazine derivatives and compounds with dimethoxybenzyl groups may play a role in scavenging free radicals, contributing to antioxidant properties. Analytical methods, including those based on electron transfer, provide insights into the effectiveness of such compounds in neutralizing oxidative stress (Munteanu & Apetrei, 2021).
Antibacterial and Antimicrobial Activities : Piperazine derivatives have shown a wide range of therapeutic uses, including antibacterial, anticancer, and antiviral activities. The structure-activity relationship studies of piperazine and its analogues highlight their potential in developing new therapeutic agents. Such studies suggest that slight modifications to the substitution pattern on the piperazine nucleus can significantly affect the medicinal potential of resultant molecules (Rathi et al., 2016).
Material Science and Chemistry
- Advanced Oxidation Processes : The degradation of pharmaceutical compounds like acetaminophen through advanced oxidation processes (AOPs) has been extensively studied, leading to insights into by-products, biotoxicity, and degradation pathways. Organic acids, including acetic acid, play roles in these processes, either as reactants or as by-products, influencing the efficiency and safety of water treatment technologies (Qutob et al., 2022).
properties
IUPAC Name |
2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-12-5-3-4-10(14(12)22-2)9-17-7-6-16-15(20)11(17)8-13(18)19/h3-5,11H,6-9H2,1-2H3,(H,16,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXJAXDNDTZWLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCNC(=O)C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Acetyl-5-(3,6-dichloro-2-pyridinyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B498942.png)



![3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B498950.png)
![1,4-Bis[2-(benzyloxy)ethyl]piperazine](/img/structure/B498951.png)
![4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B498953.png)
![N-(1-(aminocarbonyl)-4-{[amino(imino)methyl]amino}butyl)benzamide](/img/structure/B498956.png)


![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B498962.png)
![2-(4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B498964.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B498966.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B498968.png)